molecular formula C14H18F3NO4S B6972735 N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide

N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide

Cat. No.: B6972735
M. Wt: 353.36 g/mol
InChI Key: PVVCNLRPZSNFIM-STQMWFEESA-N
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Description

N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl ring, a trifluoroethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the hydroxy group. The trifluoroethoxy group is then added through a nucleophilic substitution reaction, followed by the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while reduction of the sulfonamide group can produce cyclohexylamines.

Scientific Research Applications

N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide
  • **N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-difluoroethoxy)benzenesulfonamide
  • **N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoromethoxy)benzenesulfonamide

Uniqueness

The presence of the trifluoroethoxy group in this compound distinguishes it from similar compounds, imparting unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4S/c15-14(16,17)9-22-10-5-7-11(8-6-10)23(20,21)18-12-3-1-2-4-13(12)19/h5-8,12-13,18-19H,1-4,9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCNLRPZSNFIM-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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